molecular formula C23H21NO3S B6102009 (4-phenoxyphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone

(4-phenoxyphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone

Cat. No. B6102009
M. Wt: 391.5 g/mol
InChI Key: AULYLHNSIAOXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-phenoxyphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone, also known as TPPM, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGluR4).

Mechanism of Action

(4-phenoxyphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 4 (mGluR4). It binds to a specific site on the receptor, which enhances the receptor's response to glutamate, a neurotransmitter in the brain. This leads to an increase in the activity of mGluR4, which has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter involved in reward and motivation. It has also been shown to reduce inflammation and oxidative stress, which are implicated in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One advantage of (4-phenoxyphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone is its high potency and selectivity for mGluR4. This makes it a useful tool for studying the role of mGluR4 in various neurological and psychiatric disorders. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on (4-phenoxyphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone. One area of interest is its potential therapeutic applications in Parkinson's disease, depression, anxiety, and addiction. Another area of interest is its mechanism of action and its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to optimize the pharmacokinetics and pharmacodynamics of this compound for clinical use.

Synthesis Methods

The synthesis of (4-phenoxyphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone involves the reaction of 4-phenoxyphenylboronic acid, 2-thiophenecarboxaldehyde, and 3-piperidinylboronic acid in the presence of a palladium catalyst. The reaction takes place in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere of nitrogen gas. The product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

(4-phenoxyphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical studies for the treatment of Parkinson's disease, depression, anxiety, and addiction.

properties

IUPAC Name

(4-phenoxyphenyl)-[1-(thiophene-2-carbonyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO3S/c25-22(17-10-12-20(13-11-17)27-19-7-2-1-3-8-19)18-6-4-14-24(16-18)23(26)21-9-5-15-28-21/h1-3,5,7-13,15,18H,4,6,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULYLHNSIAOXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CS2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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